molecular formula C14H17BN2O3 B6335695 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole CAS No. 2096341-96-5

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B6335695
CAS No.: 2096341-96-5
M. Wt: 272.11 g/mol
InChI Key: YBCZHEQZXRKKBP-UHFFFAOYSA-N
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Description

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound that features a combination of boronic ester and oxadiazole functionalities

Mechanism of Action

Target of Action

Phenylboronic acid pinacol ester, a related compound, is generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

It can be inferred from the related compound, phenylboronic acid pinacol ester, which is used in the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura reaction, in which similar compounds participate, is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.

Result of Action

The suzuki–miyaura reaction, which this compound may participate in, results in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds with diverse biological effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the boronic ester intermediate with an appropriate nitrile oxide precursor under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in the formation of the oxadiazole ring.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester functionality but lacks the oxadiazole ring.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an oxadiazole ring.

Uniqueness

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is unique due to the combination of boronic ester and oxadiazole functionalities, which provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-18-17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZHEQZXRKKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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